molecular formula C7H12N2O2 B3319666 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 1155003-76-1

3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B3319666
CAS RN: 1155003-76-1
M. Wt: 156.18 g/mol
InChI Key: DXOZTRKJYZTPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione, also known as thymine or 5-methyluracil, is a pyrimidine nucleobase that is found in DNA and RNA. It is one of the four nucleobases that make up the genetic code, along with adenine, guanine, and cytosine. Thymine is synthesized in the body from uracil, and it plays a crucial role in DNA replication and repair.

Mechanism of Action

Thymine forms hydrogen bonds with the complementary base adenine in DNA, which helps to maintain the structure and stability of the double helix. It also participates in the process of DNA replication, where it is incorporated into the growing DNA strand by DNA polymerase.
Biochemical and Physiological Effects:
Thymine has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation. Thymine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

Thymine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and it is stable under a wide range of conditions. However, 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are several potential future directions for research on 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione. One area of interest is the development of new therapies for cancer and other genetic disorders that target the 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione base. Another area of research is the use of 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione as a biomarker for disease diagnosis and treatment monitoring. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione and its potential therapeutic applications.

Scientific Research Applications

Thymine has been extensively studied in the field of molecular biology and genetics. It is essential for DNA replication and repair, and mutations in the 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione base can lead to genetic disorders and diseases such as cancer. Thymine has also been used as a marker in DNA sequencing and in the development of new drugs and therapies.

properties

IUPAC Name

3-propan-2-yl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5(2)9-6(10)3-4-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOZTRKJYZTPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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